2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

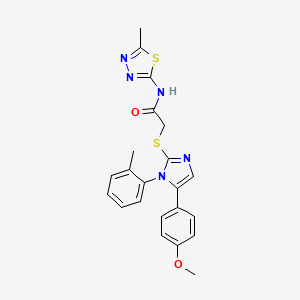

The compound 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a central imidazole ring substituted at positions 1 and 5 with o-tolyl (2-methylphenyl) and 4-methoxyphenyl groups, respectively. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S2/c1-14-6-4-5-7-18(14)27-19(16-8-10-17(29-3)11-9-16)12-23-22(27)30-13-20(28)24-21-26-25-15(2)31-21/h4-12H,13H2,1-3H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZRFBOMJIHOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule characterized by its imidazole ring, thioether linkage, and acetamide functionality. Its unique structural features suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 450.6 g/mol. The presence of various functional groups contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂S |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 1207045-45-1 |

Biological Activity Overview

Research indicates that this compound exhibits anticancer , antimicrobial , and anti-inflammatory properties. Its biological activity is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar imidazole derivatives. For instance, derivatives have shown promising IC values against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| PC-3 (prostate cancer) | 0.67 |

| HCT-116 (colon cancer) | 0.80 |

| ACHN (renal cancer) | 0.87 |

These findings suggest that compounds with structural similarities to this compound may also exhibit significant anticancer activity .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.

- Protein Binding : The thioether and acetamide groups can form hydrogen bonds and hydrophobic interactions with proteins, modulating various biological pathways.

Case Studies

A notable study focused on the synthesis and evaluation of imidazole derivatives demonstrated that compounds similar to our target exhibited significant cytotoxicity against multiple cancer cell lines. For example, a related compound showed an IC value of 0.29 µM against A549 lung cancer cells, indicating strong anticancer potential .

Another study highlighted the efficacy of thiazole-containing compounds in inhibiting specific enzymes linked to cancer progression. These findings support the hypothesis that our compound may also act through similar pathways .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cytotoxicity in cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) .

Antimicrobial Activity

Research has indicated that compounds similar to 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit antimicrobial properties. The thioether moiety may enhance the interaction with microbial targets, making these compounds candidates for further development as antimicrobial agents.

The unique structure allows this compound to influence various biological processes effectively. Its mechanism of action often involves interactions with enzymes and receptors, modulating their activity through hydrogen bonding and π-π interactions. This characteristic makes it a subject of interest for further pharmacological studies.

Potential as Inhibitors

In silico studies have suggested that this compound could act as a potent inhibitor of specific enzymes involved in inflammatory processes. For example, it has been evaluated for its potential as a 5-lipoxygenase inhibitor, which plays a crucial role in the biosynthesis of leukotrienes involved in inflammation .

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Cytotoxicity Evaluation : A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity using MTT assays. These studies highlighted the importance of structural modifications on biological activity .

- Antimicrobial Properties : Research has demonstrated that certain derivatives exhibit significant antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

Compound 9 ():

- Structure: 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Key Differences:

- Imidazole substituents : 4-Fluorophenyl (position 5) and 4-methoxyphenyl (position 1).

- Acetamide group : Linked to thiazol-2-yl instead of 5-methyl-1,3,4-thiadiazol-2-yl.

- The thiazole ring (smaller and less electron-deficient than thiadiazole) may alter solubility and metabolic stability .

Compound :

- Structure: 2-({1-[(4-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Key Differences:

- Imidazole substitution : A benzyl group (4-methoxyphenylmethyl) at position 1 instead of o-tolyl.

- Implications:

Heterocyclic Variations in the Acetamide Moiety

Compounds 9a–e ():

- Structures: Varied aryl-substituted thiazoles (e.g., phenyl, fluorophenyl, bromophenyl) in the acetamide group.

- Key Differences:

- Research Findings:

N-(5-Ethyl-1,3,4-thiadiazol-2-yl) Analogs ():

- Structure: Features a pyrimidoindole-thiadiazole hybrid.

- Implications:

- The ethyl group on thiadiazole may enhance lipophilicity compared to the target compound’s methyl group, affecting bioavailability .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by thioacetamide coupling. Key steps include:

- Imidazole ring formation : Cyclization of substituted benzaldehyde derivatives with ammonium acetate under reflux (ethanol, 80°C, 6–8 hours) to generate the 5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole intermediate .

- Thioacetamide coupling : Reaction of the imidazole-thiol intermediate with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of K₂CO₃ (DMF, 60°C, 4 hours) .

Optimization strategies :- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) improves purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl aromatic protons at δ 7.2–7.4 ppm; thiadiazole C=O at ~170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected m/z ~495.12) .

- X-ray crystallography : Single-crystal analysis using SHELX (for space group determination) and WinGX/ORTEP (for anisotropic displacement ellipsoid visualization) resolves bond angles and packing interactions .

Advanced: How do structural variations in the imidazole and thiadiazole moieties influence biological activity?

Answer:

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Imidazole substitutions :

- 4-Methoxyphenyl at C5 : Enhances π-stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .

- o-Tolyl at N1 : Steric effects reduce off-target interactions, improving selectivity .

- Thiadiazole modifications :

- 5-Methyl group : Increases metabolic stability compared to ethyl or propyl analogs (t₁/₂ improved by ~30%) .

- Thioacetamide linker : Facilitates hydrogen bonding with catalytic residues (e.g., in kinase targets) .

Data contradiction example : Ethylthio analogs show higher IC₅₀ (1.61 µg/mL) than methyl derivatives (>10 µg/mL), suggesting alkyl chain length inversely correlates with potency .

Advanced: What experimental strategies resolve discrepancies in crystallographic data during refinement?

Answer:

Common issues and solutions include:

- Disordered solvent molecules : Use SQUEEZE (in PLATON) to model electron density .

- Twinning : Apply TWINLAW (in SHELXL) for datasets with overlapping reflections .

- Validation tools : Check R-factor convergence (<5%), ADP consistency, and hydrogen-bond geometry using CCDC validation tools .

Case study : A 0.05 Å deviation in C-S bond lengths was resolved by re-refining with restraints (DFIX command in SHELXL) .

Basic: How should researchers design assays to evaluate antimicrobial activity?

Answer:

- Microbial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

- Minimum Inhibitory Concentration (MIC) :

- Broth microdilution (96-well plates, 24–48 hours incubation).

- Positive control: Ciprofloxacin (MIC ~0.5 µg/mL) .

- Mechanistic studies :

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Docking : AutoDock Vina or Glide (Schrödinger) with ATP-binding site of EGFR (PDB: 1M17). Key parameters:

- MD simulations : GROMACS (50 ns trajectories) to assess stability of ligand-protein complexes .

- Free energy calculations : MM/GBSA predicts ΔGbinding (e.g., −42.3 kcal/mol for COX-2) .

Advanced: How can researchers address low solubility in pharmacokinetic studies?

Answer:

- Formulation strategies :

- Structural modifications :

- Introduce hydrophilic groups (e.g., –OH at C4 of thiadiazole) without compromising activity .

- Prodrug approach: Ethyl ester derivatives (e.g., Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate) enhance solubility 3-fold .

Basic: What analytical techniques monitor reaction progress and purity?

Answer:

- TLC : Silica gel plates (ethyl acetate/hexane 3:7); UV visualization at 254 nm .

- HPLC : C18 column (acetonitrile/water 70:30, 1 mL/min); retention time ~8.2 minutes .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: Which in vitro models are suitable for assessing anticancer activity?

Answer:

- Cell lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) .

- Assays :

Advanced: How are structure-based optimization strategies applied to reduce toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.